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For Researchers, Scientists, and Drug Development Professionals

Introduction
(Rac)-BAY-985 is a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) with a

reported IC50 of 1.5 nM.[1][2][3][4] TBK1 is a non-canonical IκB kinase (IKK) that plays a

crucial role in the innate immune response to viral and bacterial infections, as well as in other

cellular processes such as autophagy and cell proliferation. Its involvement in various signaling

pathways has made it an attractive target for the development of therapeutics for inflammatory

diseases and cancer. Accurate and reproducible measurement of the half-maximal inhibitory

concentration (IC50) of compounds like (Rac)-BAY-985 is critical for their preclinical

characterization and drug development.

This document provides detailed protocols for determining the IC50 value of (Rac)-BAY-985
against its primary target, TBK1, using a biochemical assay, and for assessing its effects on cell

viability and target engagement in a cellular context.

Quantitative Data Summary
The following table summarizes the reported IC50 values for BAY-985, a closely related

compound, and (Rac)-BAY-985. These values provide a benchmark for researchers performing

their own IC50 determinations.
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Compound Assay Type Target Reported IC50 Reference

(Rac)-BAY-985 Biochemical TBK1 1.5 nM [1][2][3][4]

BAY-985
Biochemical (low

ATP)
TBK1 2 nM [5][6]

BAY-985
Biochemical

(high ATP)
TBK1 30 nM [5][6]

BAY-985 Biochemical IKKε 2 nM [5][6]

BAY-985 Cellular (pIRF3) TBK1/IKKε 74 nM [5][6][7]

BAY-985
Cellular

(Proliferation)
SK-MEL-2 cells 900 nM [5][6][7]

BAY-985
Cellular

(Proliferation)
ACHN cells 7260 nM [5][7]

Signaling Pathway
TBK1 is a key kinase in the innate immune signaling pathway. Upon activation by various

stimuli, such as viral nucleic acids detected by pattern recognition receptors (PRRs), TBK1

phosphorylates and activates transcription factors, primarily interferon regulatory factor 3

(IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the

expression of type I interferons and other antiviral genes.
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Caption: TBK1 Signaling Pathway and Inhibition by (Rac)-BAY-985.
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Experimental Protocols
Biochemical IC50 Determination: LanthaScreen® Eu
Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to measure the binding and displacement of a fluorescent tracer from the ATP-binding

site of TBK1.

Materials:

Recombinant human TBK1 enzyme

LanthaScreen® Eu-anti-Tag Antibody

Alexa Fluor® 647-labeled Kinase Tracer

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

(Rac)-BAY-985

Staurosporine (as a positive control)

384-well, low-volume, black microplates

TR-FRET compatible plate reader

Experimental Workflow Diagram:
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Caption: LanthaScreen® Kinase Binding Assay Workflow.

Procedure:

Compound Preparation: Prepare a serial dilution of (Rac)-BAY-985 in 100% DMSO. A typical

starting concentration is 1 mM. Further dilute the compound in kinase buffer to achieve the

desired final concentrations in the assay.

Reagent Preparation:

Prepare a 3X solution of TBK1 enzyme and Eu-anti-Tag antibody in kinase buffer.

Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer. The optimal

tracer concentration should be at or below its Kd for the kinase.

Assay Protocol (384-well plate):

Add 5 µL of the serially diluted (Rac)-BAY-985 or control (DMSO for 0% inhibition,

staurosporine for 100% inhibition) to the assay wells.

Add 5 µL of the 3X TBK1/antibody mixture to each well.

Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
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Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, exciting at

approximately 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm

(Alexa Fluor® 647 acceptor).

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm) for each well.

Plot the emission ratio against the logarithm of the inhibitor concentration.

Fit the data using a sigmoidal dose-response (variable slope) equation to determine the

IC50 value.

Cellular IC50 Determination: CellTiter-Glo® Luminescent
Cell Viability Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP,

which indicates the presence of metabolically active cells.

Materials:

Cancer cell line of interest (e.g., SK-MEL-2, ACHN)

Cell culture medium and supplements

(Rac)-BAY-985

CellTiter-Glo® Luminescent Cell Viability Reagent

Opaque-walled 96-well or 384-well microplates

Luminometer

Procedure:

Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal

density in 100 µL (96-well) or 25 µL (384-well) of culture medium. Incubate for 24 hours.
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Compound Treatment: Add serial dilutions of (Rac)-BAY-985 to the cells. Include a vehicle

control (DMSO).

Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell

culture conditions.[8]

Assay:

Equilibrate the plate to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well.[2]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

Subtract the background luminescence (medium only).

Normalize the data to the vehicle control (100% viability).

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and

fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Phospho-IRF3 (Ser396)
Assay
This protocol measures the inhibition of TBK1 activity in cells by quantifying the

phosphorylation of its direct substrate, IRF3, at Serine 396. This can be performed using

various methods, such as Western blotting or a sandwich ELISA kit.

Materials:

Cell line responsive to a TBK1 activator (e.g., HEK293T, THP-1)
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TBK1 activator (e.g., poly(I:C), cGAMP)

(Rac)-BAY-985

Cell lysis buffer

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3

Secondary antibodies (HRP-conjugated)

Western blot or ELISA reagents and equipment

Procedure (General Workflow):

Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with various

concentrations of (Rac)-BAY-985 for a specified time (e.g., 1-2 hours).

Stimulation: Stimulate the cells with a TBK1 activator for a short period (e.g., 30-60 minutes)

to induce IRF3 phosphorylation.

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Quantification (ELISA Example):

Use a sandwich ELISA kit for phospho-IRF3 (Ser396).

Add cell lysates to the antibody-coated plate.

Follow the kit manufacturer's instructions for incubation with detection antibodies and

substrate.

Measure the absorbance.

Data Analysis:

Normalize the phospho-IRF3 signal to the total IRF3 signal or total protein concentration.
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Plot the normalized phospho-IRF3 signal against the logarithm of the (Rac)-BAY-985
concentration.

Fit the data to a dose-response curve to determine the cellular IC50 for TBK1 inhibition.

Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to

accurately determine the biochemical and cellular IC50 values of (Rac)-BAY-985. The

LanthaScreen® assay offers a robust method for measuring direct engagement with the TBK1

kinase, while the CellTiter-Glo® and phospho-IRF3 assays provide critical information on the

compound's effects on cell viability and target inhibition in a cellular environment. Consistent

and accurate IC50 determination is essential for the continued investigation and potential

clinical development of TBK1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10819312#techniques-for-measuring-rac-bay-985-
ic50-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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